1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position of the pyridine ring, along with a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Piperazine Substitution: The brominated and fluorinated pyridine derivative is then reacted with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar in structure but with different substitution patterns on the pyridine ring.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Contains a chlorine atom instead of bromine and fluorine.
2-Acetyl-6-bromopyridine: Lacks the fluorine atom and has a different functional group at the 2nd position.
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring and the presence of a methyl-substituted piperazine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUCAUAJGBMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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